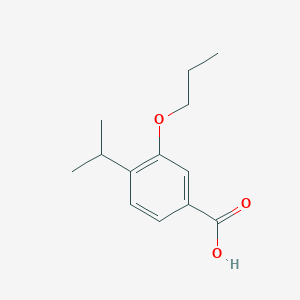

4-Isopropyl-3-propoxybenzoic acid

Description

Overview of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in modern chemical synthesis. preprints.orgresearchgate.net Their utility spans a wide array of applications, from being crucial intermediates in the production of dyes, fragrances, and polymers to forming the active core of numerous pharmaceutical compounds. preprints.organnexechem.com In medicinal chemistry, the benzoic acid moiety is a well-established pharmacophore found in drugs such as the local anesthetics benzocaine (B179285) and tetracaine, as well as the diuretic furosemide. researchgate.netslideshare.net

Contemporary research continues to leverage the benzoic acid scaffold to design new molecules with specific biological activities. Scientists are actively synthesizing and screening novel derivatives for potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. preprints.orgicm.edu.pl The ability to modify the benzene (B151609) ring with various substituents allows for the fine-tuning of a molecule's electronic, steric, and lipophilic properties, which in turn dictates its interaction with biological targets. iomcworld.compharmacy180.com This structure-activity relationship (SAR) is a guiding principle in the rational design of new drugs and functional materials. iomcworld.com

Significance of Alkyl and Alkoxy Substituents on Aromatic Carboxylic Acids

The properties and reactivity of a benzoic acid molecule are profoundly influenced by the nature and position of substituents on the aromatic ring. Alkyl and alkoxy groups are among the most common substituents studied.

Alkyl groups , such as isopropyl, are generally considered electron-donating groups through an inductive effect. libretexts.org Their presence on the benzene ring can influence the acidity of the carboxylic acid group. Typically, electron-donating groups decrease the acidity of benzoic acid by destabilizing the resulting carboxylate anion. libretexts.org Furthermore, the size and shape of the alkyl group (its steric bulk) can play a crucial role in how the molecule binds to a receptor or active site, influencing its biological activity. icm.edu.pl For instance, the position of a methyl group on a benzoic acid derivative has been shown to impact its bioactivity. icm.edu.pl

Rationale for Investigating 4-Isopropyl-3-propoxybenzoic Acid

The specific substitution pattern of this compound suggests a deliberate design to combine the effects of both alkyl and alkoxy groups. The rationale for investigating this particular compound, while not explicitly detailed in publicly available literature, can be inferred from established principles of medicinal chemistry and materials science.

The isopropyl group at the 4-position and the propoxy group at the 3-position create a unique electronic and steric profile. The combination of these two electron-donating groups would be expected to increase the electron density of the benzene ring and decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The lipophilicity of the molecule would also be significantly increased by the presence of both the isopropyl and propoxy hydrocarbon chains.

This specific arrangement could be of interest for several reasons:

Targeted Biological Activity: In drug design, modulating lipophilicity and electronic distribution is key to optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a specific biological target. The dual substitution may be an attempt to achieve a precise balance of these properties for a desired therapeutic effect.

Liquid Crystal Properties: Benzoic acid derivatives, particularly those with alkoxy groups, are known to form the basis of liquid crystals. The specific length and branching of the alkyl and alkoxy chains are critical in determining the temperature range and type of liquid crystalline phases. The investigation of this compound could be aimed at creating new liquid crystal materials with specific properties.

Probing Structure-Activity Relationships: The synthesis of this molecule could be part of a broader study to systematically explore the structure-activity relationships of disubstituted benzoic acids. By comparing its properties to other isomers and analogues, researchers can gain a deeper understanding of how the interplay between steric and electronic effects governs molecular behavior.

Current Research Gaps and Prospective Contributions of this compound Studies

A comprehensive search of scientific literature reveals a significant research gap concerning this compound. While numerous studies exist on monosubstituted and other disubstituted benzoic acids, this specific compound appears to be largely uncharacterized in academic publications. Its existence is noted in chemical supplier databases, indicating it has been synthesized, but detailed studies on its properties and potential applications are lacking. bldpharm.com

The investigation of this compound could therefore make several valuable contributions to the field of chemistry:

Fundamental Chemical Knowledge: A thorough characterization of its physicochemical properties, including its pKa, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), would provide valuable data for computational and theoretical models that predict the properties of organic molecules.

New Materials: Exploration of its properties could lead to the discovery of new materials, such as novel liquid crystals or polymers with unique thermal or optical characteristics.

Biological Screening: A systematic evaluation of its biological activity against various targets could uncover new therapeutic leads. For instance, given the prevalence of substituted benzoic acids in drug discovery, it would be a candidate for screening in anticancer, anti-inflammatory, or antimicrobial assays. icm.edu.plijcrt.org

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-propan-2-yl-3-propoxybenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-4-7-16-12-8-10(13(14)15)5-6-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15) |

InChI Key |

DRJNWKLVIGGYJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl 3 Propoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Isopropyl-3-propoxybenzoic acid, several logical disconnections can be proposed. The primary disconnections involve the carbon-carbon and carbon-oxygen bonds that connect the functional groups to the aromatic ring.

A primary disconnection strategy would target the carboxyl group, which can often be introduced in the final steps of a synthesis via oxidation of a corresponding alkyl or benzyl (B1604629) group or through carboxylation of an organometallic intermediate. This leads to a precursor such as 1-isopropyl-2-propoxy-4-methylbenzene or a related benzylic-functionalized derivative.

Another key disconnection is the ether linkage of the propoxy group. This C-O bond can be retrosynthetically cleaved via a Williamson ether synthesis, suggesting a phenolic precursor, specifically 3-hydroxy-4-isopropylbenzoic acid, and a propyl halide.

Finally, the isopropyl group can be disconnected through a Friedel-Crafts alkylation or acylation reaction, leading back to a simpler propoxybenzoic acid derivative. The choice of disconnection strategy often depends on the availability of starting materials and the desire to control regioselectivity during the synthetic sequence.

Classical Synthetic Approaches for Benzoic Acid Derivatives

Classical methods provide a robust foundation for the synthesis of substituted benzoic acids like the target compound.

Friedel-Crafts Acylation Followed by Oxidation

A plausible classical route begins with a Friedel-Crafts acylation reaction. For instance, starting with a propoxybenzene (B152792) derivative, acylation with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce the isopropyl ketone. The directing effects of the propoxy group would need to be carefully considered to achieve the desired regiochemistry. Subsequent oxidation of the resulting ketone, for instance, through a Baeyer-Villiger oxidation followed by hydrolysis, or more directly, oxidation of the corresponding alkylbenzene (after reduction of the ketone) would yield the benzoic acid. A well-known related transformation is the oxidation of p-cymene (B1678584) to produce 4-isopropylbenzoic acid. chemicalbook.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. In this strategy, a directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For the synthesis of this compound, a benzoic acid precursor with a directing group could be utilized. For example, a protected carboxylic acid can direct metalation to an ortho position, which can then be functionalized. Alternatively, the propoxy group itself can direct metalation, although its directing ability is weaker than other functional groups like amides or the carboxylate itself.

Multi-step Convergent and Linear Syntheses

Both linear and convergent strategies can be devised for this compound.

Linear Synthesis: A linear approach would involve the sequential introduction of the functional groups onto a simple benzene (B151609) starting material. For example, one could start with the Friedel-Crafts alkylation of benzene to form isopropylbenzene (cumene), followed by nitration, reduction to the aniline, diazotization to form a phenol (B47542), propoxylation, and finally, oxidation of the isopropyl group to a carboxylic acid. The challenge in such a sequence is controlling the regiochemistry at each step.

Modern Catalytic Approaches in Synthesis

Modern catalytic methods, particularly cross-coupling reactions, have revolutionized the synthesis of complex aromatic compounds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) in the Construction of Substituted Aromatic Systems

Palladium-catalyzed cross-coupling reactions are highly efficient for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: A Suzuki-Miyaura coupling strategy is highly feasible. This would involve the coupling of an aryl boronic acid (or ester) with an aryl halide. For example, 4-bromo-2-propoxy-1-isopropylbenzene could be coupled with a boronic acid derivative that contains the carboxyl group (or a precursor). Conversely, a boronic acid derivative of the substituted benzene could be coupled with a halide containing the carboxylic acid functionality.

The following table outlines potential starting materials for a Suzuki-Miyaura coupling approach:

| Aryl Halide Fragment | Boronic Acid/Ester Fragment |

| 4-Bromo-1-isopropyl-2-propoxybenzene | 4-(dihydroxyboryl)benzoic acid |

| 3-Bromo-4-isopropylbenzoic acid methyl ester | (3-Propoxyphenyl)boronic acid |

| 1-Bromo-4-isopropyl-3-propoxybenzene | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) |

| (hypothetical starting materials) | benzoic acid |

This table contains hypothetical starting materials for the purpose of illustrating a potential synthetic strategy.

Sonogashira and Heck Reactions: While the Sonogashira coupling is primarily used for synthesizing alkynyl-substituted aromatics and the Heck reaction for vinyl-substituted aromatics, they can be part of a longer synthetic sequence. For instance, a Sonogashira reaction could introduce an alkyne that is subsequently reduced and functionalized to form one of the required substituents. The Heck reaction could be used to introduce a vinyl group that is then oxidized to the carboxylic acid.

C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of complex benzoic acid derivatives like this compound, C-H activation methodologies could provide novel pathways for introducing or modifying substituents on the aromatic ring.

Research in this area has largely focused on transition-metal catalysis, particularly with palladium (Pd) and iridium (Ir), to achieve site-selective functionalization. While specific studies on this compound are not prominent, extensive research on other benzoic acid derivatives establishes a strong precedent for the applicability of these methods. The carboxylic acid group can act as an internal directing group, facilitating the activation of C-H bonds at the ortho position. For instance, palladium(II) catalysis can generate an oxapalladacycle intermediate, which then participates in further reactions. rsc.org

Achieving meta-C-H functionalization is more challenging due to the lack of a direct spatial relationship with the directing group. However, recent advancements have employed specially designed nitrile-based sulfonamide templates to successfully achieve meta-olefination of benzoic acid derivatives. nih.gov These templates operate by creating a large ring-like transition state that positions the catalyst for selective activation of the distal meta C-H bond. Computational and experimental studies have been crucial in designing conformationally flexible templates that can accommodate various substrates and favor the desired reaction pathway. nih.gov

The choice of ligand, oxidant, and solvent is critical for the success of these reactions. Ligands such as amino acids (e.g., Ac-Gly-OH, Ac-Val-OH) have been shown to promote C-H activation, while solvents like hexafluoroisopropanol (HFIP) can be essential for achieving high yields at mild temperatures. nih.govacs.org

| Entry | Catalyst/Ligand | Substrate | Coupling Partner | Key Findings | Reference |

| 1 | Pd(OAc)₂ / Ac-Val-OH | Benzoic Acid | Ethyl Acrylate | Designed template enables meta-C-H olefination. | nih.gov |

| 2 | (Cp*IrCl₂)₂ | Benzoic Acid | Benzoquinone | Catalytic C-H activation leads to benzochromenone formation. | acs.org |

| 3 | Pd(II) | Benzoic Acid Derivatives | - | ortho C-H activation can lead to aryne formation via decarboxylation. | rsc.org |

| 4 | Pd Catalyst / Ac-Ile-OH | Benzoic Acids | Aryl Iodides | Achieved ortho C-H arylation at ambient temperature in HFIP solvent. | acs.org |

Electrocatalytic and Photocatalytic Synthesis

Electrocatalysis and photocatalysis are emerging as sustainable and powerful tools in organic synthesis, harnessing electrical or light energy, respectively, to drive chemical transformations. These methods can often be performed under mild conditions and can offer unique reactivity compared to traditional thermal methods.

For benzoic acid and its derivatives, photoelectrocatalytic oxidation has been investigated, primarily in the context of environmental remediation but with principles applicable to synthesis. nih.gov In these systems, a semiconductor photocatalyst, such as titanium dioxide (TiO₂), is used as an electrode. Upon illumination, electron-hole pairs are generated, which can produce highly reactive species like hydroxyl radicals (•OH). These radicals can then oxidize organic substrates. Studies have shown that applying an external bias potential to the photoanode can significantly enhance the degradation (oxidation) efficiency of benzoic acid, demonstrating a synergistic effect between photocatalysis and electrolysis. nih.gov The efficiency of such processes is dependent on the electrode material, applied potential, and reaction atmosphere (e.g., oxygen or nitrogen). nih.gov

Magnetic photocatalysts, such as TiO₂ coated on a magnetic core (e.g., Fe₃O₄), have also been developed. semanticscholar.org These materials combine the photocatalytic activity of TiO₂ with the paramagnetic properties of the core, allowing for easy separation and recovery of the catalyst from the reaction mixture using an external magnetic field. The optimization of such catalysts involves adjusting the pH, catalyst composition, and calcination temperature to maximize the decomposition rate of substrates like benzoic acid. semanticscholar.org While focused on decomposition, these principles are foundational for developing synthetic photocatalytic reactions, such as hydroxylation or other functionalizations on the benzoic acid ring.

| Method | Catalyst / Electrode | Substrate | Key Findings | Reference |

| Photoelectrocatalysis | TiO₂/Ti Anode | Benzoic Acid | Removal efficiency of >85% in 1 hour, significantly higher than photolysis or photocatalysis alone. | nih.gov |

| Photoelectrocatalysis | TiO₂/Al Anode | Benzoic Acid | In an oxygen atmosphere, removal efficiency approached 100%. | nih.gov |

| Photocatalysis | Magnetic TiO₂/SiO₂/Fe₃O₄ | Benzoic Acid | Optimal catalyst performance at pH 3 and a calcination temperature of 350°C; allows for magnetic recovery. | semanticscholar.org |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical process in chemical synthesis to maximize product yield, minimize reaction time, and ensure process safety and scalability. This typically involves the systematic variation of parameters such as temperature, pressure, catalyst loading, reactant concentrations, and solvent.

In the synthesis of substituted benzoic acids and related phenols, optimization is key to achieving high yields and selectivity. For example, in a continuous-flow synthesis of a related compound, propofol, the initial batch reaction conditions were optimized to be compatible with microflow reactors, focusing on achieving the highest possible concentration without precipitation. nih.gov Further optimization within the flow system involved adjusting residence time and temperature to maximize the yield of the intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid. nih.gov

This systematic approach ensures that a synthetic method is not only effective but also as efficient and robust as possible.

| Reaction | Parameter Optimized | Range/Conditions Tested | Optimal Condition | Outcome | Reference |

| Friedel-Crafts Isopropylation (Batch) | Reaction Time | 5 - 24 hours | 5 hours | Yield of 82% for 4-hydroxy-3,5-diisopropylbenzoic acid; longer times decreased yield. | nih.gov |

| Alkyne-Aldehyde Metathesis | Catalyst | FeCl₃, Fe(OTf)₃, Fe(acac)₃, etc. | 10 mol% FeCl₃ | Isolated yield of 56% for dibenzo[b,f]oxepine product. | researchgate.net |

| Multicomponent Piperidine Synthesis | Reaction Strategy | 3-component vs. 4-component | 4-component reaction | Circumvented the need to pre-form the azabutadiene component, streamlining the process. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound would involve considerations from the choice of starting materials to the final purification steps, focusing on sustainability, efficiency, and environmental impact.

Solvents are a major contributor to the environmental footprint of a chemical process, often accounting for the largest mass of material used. The principles of green chemistry encourage the use of safer, more environmentally benign solvents. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance.

In the context of benzoic acid synthesis, research has demonstrated the viability of using water as a solvent. For instance, the selective oxidation of toluene (B28343) to benzoic acid has been successfully carried out in an organic solvent-less reaction system using hydrogen peroxide (H₂O₂) as a green oxidant. elsevierpure.com This approach not only eliminates volatile organic compounds (VOCs) but also utilizes an oxidant whose only byproduct is water. While the synthesis of this compound may have different solubility requirements, the exploration of aqueous systems or other green solvents like ionic liquids or supercritical fluids represents a key avenue for sustainable process development.

Atom economy and the Environmental Factor (E-Factor) are two key metrics used to quantify the "greenness" of a chemical reaction. chembam.com

Atom Economy , developed by Barry Trost, calculates the efficiency of a reaction by determining what percentage of the mass of the reactants is incorporated into the desired product. wiley-vch.de An ideal reaction, like an addition reaction, would have 100% atom economy.

E-Factor , developed by Roger Sheldon, provides a broader measure of waste by calculating the ratio of the mass of total waste generated to the mass of the desired product. chembam.comwiley-vch.de This includes byproducts, unreacted starting materials, and solvent losses. A lower E-Factor indicates less waste and a greener process.

For example, traditional routes to synthesizing phenols often involved stoichiometric reagents that generated significant inorganic salt waste, resulting in poor atom economy and high E-Factors. chembam.com Modern catalytic routes, such as the cumene (B47948) process for phenol, are more atom-economical because the "byproduct" (acetone) is also a valuable chemical. chembam.com When designing a synthesis for this compound, choosing reaction types that maximize atom economy (e.g., additions, rearrangements) and minimize the use of stoichiometric reagents will inherently lead to a lower E-Factor and a more sustainable process.

| Metric | Definition | Ideal Value | Significance in Green Chemistry | Reference |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | 100% | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product atoms. | chembam.comwiley-vch.de |

| E-Factor | (Total mass of waste / Mass of product) | 0 | Quantifies the actual amount of waste produced, providing a holistic view of the process's environmental impact. | chembam.comwiley-vch.de |

Catalysts are a cornerstone of green chemistry because they allow for reactions to occur with higher efficiency, under milder conditions, and with greater selectivity, often replacing stoichiometric reagents that generate large amounts of waste. The design of sustainable catalysts focuses on several key attributes:

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation of the catalyst from the product, allowing it to be recovered and reused for multiple reaction cycles. This reduces waste and lowers costs. An example is the use of a vanadium-centered metal-organic framework (MOF), MIL-100(V), as a recyclable heterogeneous catalyst for the aerobic oxidation of benzyl alcohol to benzoic acid. rsc.org

Use of Abundant and Non-Toxic Metals: Designing catalysts based on earth-abundant and less toxic metals (e.g., iron, copper) is preferable to using rare and hazardous precious metals (e.g., palladium, platinum, rhodium). Cu-functionalized ZSM-5 has been shown to be an effective catalyst for the selective oxidation of toluene to benzoic acid. elsevierpure.com

Biocatalysis: Using enzymes as catalysts offers extremely high selectivity under very mild conditions (ambient temperature and pressure in water). Microbial synthesis routes are being developed for benzoic acid and 4-hydroxybenzoic acid from renewable feedstocks like L-phenylalanine and L-tyrosine, providing a sustainable alternative to petroleum-based chemical synthesis. nih.govresearchgate.net

For the synthesis of this compound, developing a process that utilizes a recyclable, heterogeneous catalyst made from abundant materials would be a significant step towards a truly green and sustainable manufacturing method.

| Catalyst System | Reaction | Key Sustainability Feature(s) | Reference |

| Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid | Synthesis of thiazolidin-4-ones | Heterogeneous magnetic catalyst; recoverable and reusable for four successive runs with minimal loss in activity. | nih.gov |

| Cu-functionalized nano ZSM-5 | Toluene oxidation to benzoic acid | Utilizes an earth-abundant metal (Cu); solvent-less reaction conditions. | elsevierpure.com |

| MIL-100(V) (Vanadium MOF) | Aerobic oxidation of benzyl alcohol | Heterogeneous catalyst; allows for selectivity switching between benzaldehyde (B42025) and benzoic acid by simply changing the temperature. | rsc.org |

| E. coli whole-cell biocatalyst | L-tyrosine to 4-hydroxybenzoic acid | Uses a renewable feedstock; operates in water under mild conditions. | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Isopropyl 3 Propoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Chemical Shift Assignments

¹H (proton) and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. For 4-Isopropyl-3-propoxybenzoic acid, the spectra are predicted to show distinct signals for the aromatic protons, the isopropyl and propoxy substituents, and the carboxylic acid group.

Predicted ¹H NMR Data: The proton spectrum would reveal signals for the three distinct aromatic protons, whose specific shifts are influenced by the electron-donating propoxy group and the weakly donating isopropyl group, as well as the electron-withdrawing carboxylic acid. The alkyl protons of the two substituent chains would appear in the upfield region, with their multiplicity (splitting pattern) confirming their neighboring protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet, broad | 1H |

| Aromatic (H-2) | 7.65 | Doublet | 1H |

| Aromatic (H-6) | 7.58 | Doublet of doublets | 1H |

| Aromatic (H-5) | 7.40 | Doublet | 1H |

| Propoxy (-OCH₂) | 4.05 | Triplet | 2H |

| Isopropyl (-CH) | 3.30 | Septet | 1H |

| Propoxy (-CH₂CH₂) | 1.85 | Sextet | 2H |

| Isopropyl (-CH(CH₃)₂) | 1.25 | Doublet | 6H |

Predicted ¹³C NMR Data: The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical nature (e.g., C=O, aromatic C-O, aromatic C-H, alkyl). The spectrum for this compound is expected to show 14 distinct signals, corresponding to each carbon atom in its unique electronic environment.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~172.0 |

| Aromatic (C-3, attached to -OPr) | ~158.0 |

| Aromatic (C-4, attached to -iPr) | ~149.0 |

| Aromatic (C-1, attached to -COOH) | ~125.0 |

| Aromatic (C-5) | ~129.0 |

| Aromatic (C-6) | ~122.0 |

| Aromatic (C-2) | ~115.0 |

| Propoxy (-OCH₂) | ~70.0 |

| Isopropyl (-CH) | ~27.0 |

| Propoxy (-CH₂CH₂) | ~22.5 |

| Isopropyl (-CH(CH₃)₂) | ~23.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides a foundational map, 2D NMR techniques are essential for unambiguously assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton (¹H-¹H) couplings between adjacent atoms. Key correlations would be observed between the methylene (B1212753) and methyl protons of the propoxy group (-OCH₂-CH₂-CH₃) and between the methine and methyl protons of the isopropyl group (-CH-(CH₃)₂). It would also show a weak correlation between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C spectrum, for example, confirming which proton signal belongs to which specific position on the aromatic ring.

The -OCH₂ protons of the propoxy group showing a cross-peak to the aromatic C-3, confirming the ether linkage position.

The methine proton of the isopropyl group showing correlations to the aromatic C-4, C-3, and C-5, confirming its attachment point.

The aromatic protons H-2 and H-6 showing correlations to the carboxyl carbon (C=O), anchoring the carboxylic acid group at the C-1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A NOESY spectrum would show correlations between protons that are close in space, even if they are not directly connected by bonds. Key NOE signals would be expected between the protons of the propoxy group at C-3 and the methine proton of the isopropyl group at C-4, providing definitive proof of their adjacent substitution on the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a distinct fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. The resulting spectrum is an excellent tool for identifying the functional groups present. docbrown.infoquora.comspectroscopyonline.com

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3300 - 2500 | O-H stretch | Very broad signal characteristic of a hydrogen-bonded carboxylic acid. |

| 2960 - 2850 | C-H stretch | Aliphatic C-H stretching from the isopropyl and propoxy groups. |

| ~1700 | C=O stretch | Strong absorption due to the carbonyl group of the aromatic carboxylic acid. |

| ~1600, ~1480 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1290, ~1240 | C-O stretch | Asymmetric and symmetric stretching of the ether and carboxylic acid C-O bonds. |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is particularly effective for identifying non-polar, symmetric bonds and aromatic systems. researchgate.netnih.govchemicalbook.com

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| ~3060 | Aromatic C-H stretch | Stretching of the bonds between aromatic carbons and hydrogens. |

| ~2930 | Aliphatic C-H stretch | Symmetric stretching of the C-H bonds in the alkyl groups. |

| ~1680 | C=O stretch | Carbonyl stretching vibration, often weaker than in IR. |

| ~1610 | Aromatic C=C stretch | A strong signal from the symmetric stretching of the benzene ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₄H₂₀O₃), the molecular weight is 236.31 g/mol .

The mass spectrum would show a molecular ion peak (M⁺•) at m/z 236. The fragmentation pattern would be dictated by the stability of the resulting ions, with cleavages typically occurring at the functional groups. libretexts.orgdocbrown.infosci-hub.se

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Loss | Proposed Fragment Structure |

|---|---|---|

| 236 | - | [M]⁺• (Molecular Ion) |

| 218 | H₂O | Ion from dehydration (less common) |

| 193 | •C₃H₇ (Propyl) | [M - 43]⁺• |

| 193 | •C₃H₇ (Isopropyl) | [M - 43]⁺• |

| 191 | •COOH | [M - 45]⁺ |

| 177 | •OC₃H₇ (Propoxy) | [M - 59]⁺ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Isopropylbenzoic acid |

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

Electron Ionization (EI-MS) involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M+) and extensive fragmentation. This "hard" ionization technique is invaluable for structural elucidation as the fragmentation pattern provides a fingerprint of the molecule. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

Expected Fragmentation Pattern in EI-MS: The fragmentation would likely proceed through characteristic pathways for alkyl- and alkoxy-substituted benzoic acids. Key fragmentation events would include:

Loss of the isopropyl group: A significant peak corresponding to the loss of a C3H7 radical (43 Da).

Loss of the propoxy group: Cleavage of the ether bond, resulting in the loss of a C3H7O radical (59 Da) or a propene molecule (C3H6, 42 Da) via a McLafferty-type rearrangement.

Decarboxylation: Loss of the carboxyl group as CO2 (44 Da).

Alpha-cleavage: Fission of the bond adjacent to the aromatic ring on the isopropyl group, leading to the loss of a methyl radical (CH3, 15 Da).

Chemical Ionization (CI-MS) is a "softer" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to produce pseudomolecular ions, such as [M+H]+. This method results in less fragmentation and typically produces a more prominent peak for the molecular ion, which is useful for confirming the molecular weight when the molecular ion is weak or absent in EI-MS.

| Ionization Method | Expected Key Ions (m/z) | Information Obtained |

| EI-MS | M+•, [M-15]+, [M-43]+, [M-59]+ | Structural fingerprint, fragmentation pathways |

| CI-MS | [M+H]+, [M+NH4]+ | Confirmation of molecular weight |

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar, and thermally labile molecules like carboxylic acids. mdpi.comnih.gov It typically generates protonated [M+H]+ or deprotonated [M-H]- ions in positive and negative ion modes, respectively. ESI is often coupled with High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, which can measure m/z values with very high accuracy (typically to four or five decimal places). mdpi.com

This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. For this compound (C13H18O3), HRMS would confirm this specific formula, providing a high degree of confidence in the compound's identity. Tandem MS (MS/MS) experiments on the ESI-generated ions can be performed to induce and analyze fragmentation, offering structural insights similar to EI-MS but with more control. mdpi.com

| Technique | Ion Type | Measurement | Key Advantage |

| ESI-MS | [M-H]⁻ (Negative Mode) | m/z of pseudomolecular ion | Soft ionization, suitable for polar compounds |

| HRMS | [M-H]⁻ (Negative Mode) | Exact Mass (e.g., 221.1183 for C13H17O3⁻) | Unambiguous elemental formula determination |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The benzoic acid chromophore and its substituents in this compound would give rise to characteristic absorption bands.

The expected UV spectrum would show absorptions related to π → π* transitions within the benzene ring and the carbonyl group. The substitution on the benzene ring (alkoxy and alkyl groups) would be expected to cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands of benzene. While specific data is unavailable, related compounds like 4-propoxybenzoic acid show characteristic absorption maxima that would be similar, though modulated by the presence of the isopropyl group. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govccsenet.orgnih.gov It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields the atomic coordinates within the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. For this compound, this technique would definitively confirm its molecular structure and provide insights into its solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions

The crystal packing describes how molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular interactions. For this compound, the most significant interaction would be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong O-H···O hydrogen bonds.

Other potential interactions that would stabilize the crystal lattice include:

Van der Waals forces: Between the alkyl (isopropyl and propoxy) chains and the aromatic rings.

C-H···O interactions: Weak hydrogen bonds between C-H bonds of the alkyl groups or the aromatic ring and the oxygen atoms of the carboxyl or propoxy groups.

C-H···π interactions: Between C-H bonds and the π-system of the aromatic ring.

Conformational Analysis in the Solid State

X-ray diffraction provides a snapshot of the molecule's preferred conformation in the solid state. mdpi.com Key conformational features for this compound would include:

The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring.

The conformation of the propoxy chain, defined by the C-C-C-O and C-C-O-C torsion angles.

The orientation of the isopropyl group relative to the aromatic ring.

These conformational parameters are influenced by a combination of intramolecular steric effects and the intermolecular interactions present in the crystal lattice.

Chiroptical Properties (If Applicable, e.g., if a Chiral Derivative is Synthesized)

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).

However, if a chiral derivative were to be synthesized, these properties would become relevant. For instance, introducing a chiral center, perhaps by using a chiral alkyl group instead of the propoxy or isopropyl group, would result in a chiral molecule. The resulting enantiomers would rotate plane-polarized light in equal and opposite directions. Circular dichroism spectroscopy could then be used to study the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the chiral derivative in solution.

Theoretical and Computational Chemistry Investigations of 4 Isopropyl 3 Propoxybenzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

No published data from Density Functional Theory (DFT) or ab initio calculations for 4-Isopropyl-3-propoxybenzoic acid are available. Such studies would typically provide foundational insights into the molecule's behavior.

Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the thermodynamic properties (such as total energy, enthalpy, and Gibbs free energy) of this compound has not been reported in the surveyed literature.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energies of these orbitals and the resulting HOMO-LUMO gap for this compound have not been computationally determined or published.

Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across a molecule and highlight electrophilic and nucleophilic sites, are not available for this compound. Consequently, a detailed analysis of its charge distribution remains unperformed.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no available computational predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts or the infrared (IR) and Raman vibrational frequencies of this compound. These predictions, when correlated with experimental spectra, are invaluable for structural elucidation.

Conformational Analysis through Computational Modeling

A computational conformational analysis, which is essential for understanding the three-dimensional structure and flexibility of the molecule, appears not to have been conducted for this compound.

No studies involving potential energy surface (PES) scans for the rotation of the isopropyl or propoxy groups, or the carboxylic acid function, of this compound have been found. Such scans are instrumental in identifying stable conformers and determining rotational energy barriers.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. youtube.comyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions over time. youtube.comyoutube.com

For this compound, MD simulations could be employed to understand its dynamic behavior in various environments. For instance, a simulation in an aqueous solvent would reveal how the molecule interacts with water molecules, how its conformation changes, and the dynamics of the rotatable bonds within the isopropyl and propoxy substituents. This information is crucial for understanding its solubility and transport properties.

Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Choice |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent molecules in the simulation. | Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born) |

| Ensemble | The statistical mechanical ensemble that the simulation samples. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) |

| Simulation Time | The total time duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs) |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry offers powerful methods to predict the mechanisms of chemical reactions and to characterize the high-energy transition states that govern reaction rates. For this compound, these methods can be used to study various reactions, such as its synthesis, degradation, or its interaction with biological targets.

The primary approach involves mapping the potential energy surface (PES) of a reaction. The PES is a mathematical relationship between the energy of a molecule and its geometry. Reactants and products correspond to energy minima on the PES, while the transition state is a saddle point connecting them.

Key computational techniques for reaction mechanism studies include:

Density Functional Theory (DFT): A quantum mechanical method that is widely used to calculate the electronic structure of molecules and to locate stationary points on the PES.

Ab initio methods: A class of quantum chemistry methods based on first principles, without the use of empirical parameters.

Transition State Searching Algorithms: Algorithms like the nudged elastic band (NEB) method or dimer method are used to locate the transition state structure.

A theoretical investigation into the esterification of this compound, for example, would involve calculating the energies of the reactants (the carboxylic acid and an alcohol), the tetrahedral intermediate, the transition states, and the final ester product. The energy difference between the reactants and the highest-energy transition state would yield the activation energy, a key determinant of the reaction rate.

Solvent Effects Modeling on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent. Computational solvent models are used to account for these effects in theoretical calculations. For this compound, modeling solvent effects is crucial for accurately predicting properties like its pKa, solubility, and conformational preferences in solution.

There are two main types of solvent models:

Explicit Solvent Models: The solvent is represented by a large number of individual solvent molecules. This approach is computationally expensive but provides a detailed picture of solute-solvent interactions.

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is often used for calculating properties in solution. The Polarizable Continuum Model (PCM) is a popular example.

By performing quantum chemical calculations with a solvent model, one can investigate how the polar environment of a solvent like water affects the charge distribution and geometry of this compound, thereby influencing its acidity and reactivity.

Analysis of Substituent Effects on Acidity and Reactivity

The acidity of a benzoic acid derivative is significantly influenced by the nature and position of the substituents on the aromatic ring. drugbank.comnih.govnih.govlibretexts.orglibretexts.orgopenstax.orgresearchgate.netpharmaguideline.com These effects can be broadly categorized as inductive effects and resonance effects.

Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups increase acidity by stabilizing the carboxylate anion, while electron-donating groups decrease acidity. drugbank.comnih.govopenstax.orgpharmaguideline.com

Resonance Effects: These involve the delocalization of electrons through the pi system of the aromatic ring.

In the case of this compound, we have two substituents to consider:

Isopropyl group at position 4: The isopropyl group is an alkyl group and is generally considered to be electron-donating through an inductive effect. This would tend to destabilize the carboxylate anion and thus decrease the acidity of the benzoic acid compared to the unsubstituted benzoic acid. pharmaguideline.com

Propoxy group at position 3: The propoxy group (-OCH2CH2CH3) has two competing effects. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect, which would increase acidity. However, the oxygen also has lone pairs of electrons that can be donated to the aromatic ring via resonance, which would decrease acidity. For a meta-substituent, the resonance effect is generally weaker than for ortho and para positions.

Table 2: Predicted Substituent Effects on the Acidity of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Acidity |

| Isopropyl | 4 (para) | Electron-donating (inductive) | Decrease |

| Propoxy | 3 (meta) | Electron-withdrawing (inductive) and Electron-donating (resonance) | Ambiguous, but likely a smaller effect than the para-isopropyl group |

The reactivity of the aromatic ring towards electrophilic aromatic substitution is also influenced by these substituents. The electron-donating isopropyl group at the para position would activate the ring, making it more susceptible to electrophilic attack. The meta-propoxy group would have a deactivating inductive effect but an activating resonance effect, directing incoming electrophiles to the ortho and para positions relative to itself.

Chemical Reactivity and Derivatization of 4 Isopropyl 3 Propoxybenzoic Acid

Electrophilic Aromatic Substitution on the Aromatic Ring

Sulfonation

Sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The position of sulfonation on the 4-isopropyl-3-propoxybenzoic acid ring is directed by the existing substituents. The propoxy and isopropyl groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator.

Given the positions of the current groups, the potential sites for sulfonation are the carbons at positions 2, 5, and 6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Directing Effect |

| Isopropyl | 4 | Ortho, Para |

| Propoxy | 3 | Ortho, Para |

| Carboxylic Acid | 1 | Meta |

The propoxy group at position 3 strongly directs ortho to itself, to positions 2 and 4. Position 4 is already occupied by the isopropyl group. The isopropyl group at position 4 directs ortho to itself, to positions 3 and 5. Position 3 is occupied by the propoxy group. The carboxylic acid at position 1 directs meta to itself, to positions 3 and 5.

Considering these combined effects, the most likely position for sulfonation is position 5, which is ortho to the isopropyl group and meta to the carboxylic acid. Position 2 is sterically hindered by the adjacent propoxy and carboxylic acid groups. Position 6 is ortho to the propoxy group but may be less favored than position 5. The reaction is typically carried out using fuming sulfuric acid (H₂SO₄·SO₃).

Nucleophilic Aromatic Substitution (If Activated)

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.comyoutube.com

This compound, as it is, is not suitably activated for nucleophilic aromatic substitution. The benzene (B151609) ring is substituted with electron-donating (propoxy, isopropyl) and a deactivating (carboxyl) group, but lacks the necessary strong electron-withdrawing group (like a nitro group) and a suitable leaving group (like a halide) in the correct orientation.

For this compound to undergo NAS, it would first need to be modified. For example, nitration of the ring followed by conversion of the carboxylic acid to another group or introduction of a halogen could create a substrate for NAS. The reaction proceeds through a two-step mechanism, known as the addition-elimination mechanism, involving a negatively charged intermediate called a Meisenheimer complex. nih.govyoutube.com

Reactions Involving the Propoxy and Isopropyl Groups

The propoxy group of this compound is an ether and can undergo cleavage under strong acidic conditions. masterorganicchemistry.comlibretexts.org This reaction typically involves heating the ether with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

The mechanism of ether cleavage depends on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org In the case of the propoxy group, which is a primary alkyl group, the reaction will proceed via an S_N2 mechanism. libretexts.org The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com Then, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the ether, which in this case is the propyl group, leading to the formation of 1-bromopropane (B46711) or 1-iodopropane (B42940) and 3-hydroxy-4-isopropylbenzoic acid.

| Reagent | Mechanism | Products |

| Excess HBr, heat | S_N2 | 3-Hydroxy-4-isopropylbenzoic acid and 1-bromopropane |

| Excess HI, heat | S_N2 | 3-Hydroxy-4-isopropylbenzoic acid and 1-iodopropane |

It is important to note that the C-O bond between the benzene ring and the oxygen is not cleaved due to the high strength of the sp²-hybridized carbon-oxygen bond. khanacademy.org

The isopropyl group possesses methyl groups that can potentially be functionalized, although such reactions may lack selectivity due to the presence of other reactive sites on the molecule. One possible transformation is free-radical halogenation of the benzylic hydrogen on the isopropyl group. This reaction is typically initiated by UV light or a radical initiator. However, controlling the selectivity of this reaction can be challenging.

More advanced methods for the functionalization of C-H bonds on alkyl groups attached to aromatic rings are an active area of research. organic-chemistry.org These methods often employ transition metal catalysts to achieve site-selective functionalization.

Transition Metal-Catalyzed Transformations Utilizing this compound as a Substrate

Transition metal-catalyzed reactions are powerful tools for the derivatization of aromatic compounds. organic-chemistry.org this compound can be utilized as a substrate in these transformations, typically after modification to introduce a suitable handle for catalysis.

For instance, if the aromatic ring were to be halogenated (e.g., brominated or iodinated), the resulting aryl halide could participate in a variety of cross-coupling reactions.

Suzuki Coupling: Reaction of the aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst would form a new carbon-carbon bond.

Heck Coupling: The aryl halide could be coupled with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This reaction would involve the palladium-catalyzed coupling of the aryl halide with an amine to form a new carbon-nitrogen bond.

The carboxylic acid group itself can also be used as a directing group in C-H activation/functionalization reactions, enabling the introduction of new substituents at the ortho position. acs.orgacs.org

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for the transformations of this compound would rely on established physical organic chemistry techniques.

For electrophilic aromatic substitution like sulfonation, kinetic studies would involve monitoring the rate of reaction under different conditions of temperature and reactant concentrations to determine the rate law and activation parameters. The regioselectivity would be analyzed by spectroscopic methods like NMR to understand the directing effects of the substituents.

In the case of nucleophilic aromatic substitution on an activated derivative, kinetic studies could help elucidate the two-step addition-elimination mechanism. youtube.com The stability of the Meisenheimer intermediate could be investigated using spectroscopic techniques. nih.gov

For the ether cleavage reaction , kinetic studies would differentiate between the S_N1 and S_N2 pathways. masterorganicchemistry.comlibretexts.org For the propoxy group, the reaction is expected to follow second-order kinetics, consistent with an S_N2 mechanism.

Transition metal-catalyzed reactions would require detailed mechanistic studies to understand the catalytic cycle, including the oxidative addition, transmetalation (for cross-coupling), and reductive elimination steps. In-situ monitoring of the reaction using techniques like NMR or IR spectroscopy could provide insights into the active catalytic species and intermediates.

Applications in Chemical Sciences and Advanced Materials Based on 4 Isopropyl 3 Propoxybenzoic Acid

Supramolecular Chemistry and Self-Assembly

The molecular architecture of 4-Isopropyl-3-propoxybenzoic acid, featuring a carboxylic acid group, a propoxy chain, and an isopropyl substituent on a central benzene (B151609) ring, makes it a highly versatile building block in supramolecular chemistry. These functional groups enable a variety of non-covalent interactions, driving the spontaneous organization of molecules into well-defined, higher-order structures.

Hydrogen Bonding Networks in Crystalline Solids

In the solid state, benzoic acid derivatives are renowned for their ability to form robust hydrogen-bonded dimers through their carboxylic acid moieties. This primary interaction is a cornerstone of their crystal engineering. In the case of this compound, it is anticipated that the carboxylic groups will form centrosymmetric dimers, a common and highly stable motif observed in numerous analogous structures. These dimers act as supramolecular synthons, which can then be further organized in the crystal lattice through weaker interactions.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The carboxylic acid group of this compound serves as an excellent coordinating ligand for metal ions, positioning it as a valuable component in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgscirp.orgnih.gov MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry, connectivity, and chemical functionality of the ligand are paramount in defining the topology, pore size, and surface properties of the resulting framework.

By deprotonation, the carboxylate group of this compound can bind to metal centers in various coordination modes (monodentate, bidentate bridging, bidentate chelating), influencing the dimensionality and structure of the resulting coordination polymer. nih.gov The propoxy and isopropyl groups project into the pores of the framework, functionalizing the internal surface. This can be leveraged to tune the framework's properties for specific applications, such as selective gas sorption or catalysis. For instance, the hydrophobicity of the alkyl groups can be advantageous for the selective adsorption of nonpolar molecules. The synthesis of coordination polymers with related functionalized benzoic acids has demonstrated the versatility of this approach in creating diverse network structures, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgnih.gov

| Coordination Mode | Description | Potential Structural Outcome |

|---|---|---|

| Monodentate | The carboxylate group binds to a single metal center through one oxygen atom. | Often leads to lower-dimensional structures or termination of a framework. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center. | Forms stable, five-membered rings with the metal ion. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center. | Promotes the formation of higher-dimensional (1D, 2D, or 3D) networks. |

Self-Assembled Monolayers (SAMs)

The formation of Self-Assembled Monolayers (SAMs) on various substrates is a powerful technique for surface modification, and aromatic carboxylic acids are a key class of molecules for this purpose. researchgate.netacs.orgau.dk this compound can form well-ordered monolayers on metal oxide surfaces, such as silver oxide, aluminum oxide, or copper oxide. researchgate.net The carboxylic acid headgroup chemisorbs onto the substrate, forming a stable metal-carboxylate bond, while the aromatic backbone, functionalized with the propoxy and isopropyl groups, constitutes the outer surface of the monolayer.

The structure and properties of the SAM are governed by the interplay of headgroup-substrate interactions, π-π stacking between adjacent aromatic rings, and van der Waals interactions between the alkyl and alkoxy chains. harvard.edu The orientation of the molecules within the monolayer—whether they stand upright or are tilted with respect to the surface normal—is influenced by the packing density, which is in turn affected by the size and shape of the substituents. The presence of the propoxy and isopropyl groups on this compound allows for the precise tuning of the surface properties of the SAM, such as its wettability, adhesion, and corrosion resistance. researchgate.net

Liquid Crystalline Materials Development

Benzoic acid derivatives are a well-established class of mesogens, molecules that exhibit liquid crystal phases. nih.govnih.gov The rigid aromatic core coupled with flexible terminal groups is a classic design principle for thermotropic liquid crystals, where phase transitions are induced by temperature changes. ijpsonline.com

Synthesis of Mesogens Incorporating the this compound Core

This compound is a valuable precursor for the synthesis of more complex liquid crystalline molecules. Through standard esterification reactions, the carboxylic acid can be coupled with various phenolic compounds, which may themselves contain long alkyl or alkoxy chains or other functional groups, to create calamitic (rod-like) mesogens. tandfonline.comtandfonline.com The resulting esters often exhibit a broader range of liquid crystal phases and over a wider temperature range than the parent benzoic acid.

A common synthetic strategy involves the reaction of this compound with a substituted phenol (B47542) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). uobasrah.edu.iq By systematically varying the structure of the phenol component, libraries of mesogens can be synthesized, and structure-property relationships can be established. The presence of the isopropyl group as a lateral substituent can influence the mesophase behavior by increasing the molecular breadth, which typically lowers the clearing point (the temperature at which the material becomes an isotropic liquid) and can favor the formation of smectic phases over nematic phases.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Potential Mesophase |

|---|---|---|---|---|

| This compound | 4-Cyanophenol | Esterification | Cyanophenyl benzoate (B1203000) ester | Nematic, Smectic A |

| This compound | 4-Octyloxyphenol | Esterification | Alkoxyphenyl benzoate ester | Smectic C, Nematic |

Thermotropic and Lyotropic Liquid Crystal Phases

The hydrogen-bonded dimer of this compound itself is expected to exhibit thermotropic liquid crystalline behavior. ed.govwhiterose.ac.uk The elongated, rod-like shape of the dimer is conducive to the formation of ordered fluid phases. Upon heating, the crystalline solid will melt into a smectic or nematic phase before transitioning to an isotropic liquid at a higher temperature. In a nematic phase, the molecules have long-range orientational order but no positional order. In a smectic phase, the molecules are arranged in layers, exhibiting orientational order and some degree of positional order. The specific phase behavior is highly dependent on the substituents. The propoxy chain contributes to the anisotropy of the molecule and promotes mesophase stability, while the lateral isopropyl group can disrupt packing efficiency, influencing the type of mesophase formed. rsc.org

Lyotropic liquid crystal phases are formed when an amphiphilic molecule is dissolved in a solvent, with the phase behavior being dependent on both temperature and concentration. nih.govnih.govdifferencebetween.com While less common for simple benzoic acids, if the molecule possesses sufficient amphiphilicity, it could form lyotropic phases in appropriate solvents. The carboxylic acid headgroup provides hydrophilicity, while the aromatic ring and its alkyl/alkoxy substituents provide lipophilicity. At certain concentrations in a solvent like water, these molecules could self-assemble into ordered structures such as lamellar, hexagonal, or cubic phases. ijpsonline.com

| Phase Type | Driving Factor | Description of Molecular Order | Relevance to this compound |

|---|---|---|---|

| Thermotropic (Nematic) | Temperature | Molecules are aligned along a common director but have no positional order. | Likely to be exhibited by the hydrogen-bonded dimer. rsc.org |

| Thermotropic (Smectic) | Temperature | Molecules are aligned in layers, with orientational order and some positional order. | Possible due to the layering tendency of the aromatic cores and interdigitation of propoxy chains. researchgate.net |

| Lyotropic (Lamellar) | Concentration in a solvent | Amphiphilic molecules form bilayers separated by solvent layers. | Potentially formable if the amphiphilic character is sufficiently pronounced. |

Polymeric Materials and Copolymerization

The bifunctional nature of This compound , containing both a reactive carboxylic acid group and a modifiable aromatic ring, theoretically allows for its participation in polymerization reactions.

Synthesis of Polyesters or Polyamides

The carboxylic acid moiety of This compound could potentially undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The general reactions would be as follows:

Polyesterification: n (HOOC-Ar-R) + n (HO-R'-OH) → [-OC-Ar(R)-COO-R'-O-]_n + 2n H₂O

Polyamidation: n (HOOC-Ar-R) + n (H₂N-R'-NH₂) → [-OC-Ar(R)-CONH-R'-NH-]_n + 2n H₂O

The isopropyl and propoxy substituents on the aromatic ring (Ar) would be expected to influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength, by introducing bulkiness and flexibility. However, no specific studies detailing the synthesis and characterization of polyesters or polyamides derived from This compound have been found in the reviewed literature.

Incorporation into Functional Polymers for Specific Properties

The unique substitution pattern of This compound could impart specific functionalities to polymers. For instance, the hydrophobicity conferred by the isopropyl and propoxy groups might be useful in creating polymers for coatings or membranes with tailored surface properties. Furthermore, its structure could be a component in liquid crystalline polymers, where the rigid aromatic core and flexible side chains can promote the formation of mesophases. Steroid-based liquid crystal polymers, for example, have been explored for their responsive and biocompatible properties. mdpi.com Despite this potential, there is no available research demonstrating the incorporation of This compound into functional polymers to achieve specific properties.

Catalysis

The acidic nature of the carboxylic group and the potential for the aromatic ring to be functionalized into a ligand suggest possible roles for This compound in catalysis.

Role as a Brønsted Acid Catalyst in Organic Reactions

The carboxylic acid group in This compound allows it to act as a Brønsted acid. Brønsted acid catalysis is crucial in a variety of organic transformations, including esterifications, acetalizations, and Friedel-Crafts reactions. nih.govepa.gov The substituents on the aromatic ring could modulate the acidity of the carboxylic acid and influence the catalyst's solubility in different reaction media. However, a review of the current literature provides no instances of This compound being employed as a Brønsted acid catalyst in organic synthesis.

Use as a Ligand Precursor in Homogeneous or Heterogeneous Catalysis

This compound could serve as a precursor for the synthesis of ligands for metal-based catalysts. The carboxylic acid can be converted into other functional groups, or the aromatic ring can be further substituted to create chelating sites for metal ions. Such ligands are fundamental in homogeneous and heterogeneous catalysis for a wide range of chemical reactions. There is, however, no documented research on the synthesis of ligands from This compound or their application in catalysis.

Optical and Electronic Materials

Benzoic acid derivatives are often investigated for their potential in optical and electronic materials due to their aromatic nature, which can contribute to desirable electronic properties and thermal stability. The specific substitutions on This compound could theoretically be tuned to influence properties like liquid crystallinity, which is pertinent for display technologies, or its electronic characteristics for use in organic electronics. For instance, polymerizable liquid crystals are of interest for creating advanced materials. google.com Nevertheless, there is a lack of published research exploring the optical and electronic properties of This compound or materials derived from it.

Design of Fluorescent Probes or Dyes

The development of fluorescent materials is a cornerstone of modern chemical and biological sciences, enabling sensitive detection and imaging. Benzoic acid and its derivatives have been recognized as foundational scaffolds for creating luminescent molecules. umich.edunih.gov The core principle involves modifying the electronic properties of the benzoic acid ring system to control the absorption and emission of light.

The design of a fluorescent probe based on this compound would leverage its inherent structural features. The propoxy group (-OCH₂CH₂CH₃) acts as an electron-donating group, which can increase the electron density of the aromatic ring. This is a critical feature for fluorescence, as it often enhances the quantum yield—the efficiency of converting absorbed light into emitted light. The presence of such electron-donating groups can shift the absorption and emission wavelengths to longer, often more desirable, regions of the spectrum. nih.gov

While direct studies on the fluorescence of this compound are not extensively documented, research on analogous compounds provides a strong basis for its potential. For example, derivatives like 2-aminobenzoic acid (anthranilic acid) are well-known fluorescent probes. umich.edu The fluorescence in these systems arises from intramolecular charge transfer (ICT) states, which are facilitated by the presence of both electron-donating and electron-withdrawing groups. In this compound, the propoxy group serves as the donor, while the carboxylic acid group can act as an acceptor, creating the necessary electronic asymmetry.

The isopropyl group, while not directly involved in the electronic transitions of fluorescence, can play a significant role in the photophysical properties of a derived dye. Its steric bulk can influence the molecular packing in the solid state, potentially preventing aggregation-caused quenching (ACQ), a phenomenon where fluorescence is diminished at high concentrations. By keeping the fluorescent cores separated, the isopropyl groups could help maintain high emission intensity.

The synthesis of a dye from this acid would typically involve a reaction to extend the π-conjugated system, for instance, by coupling it with another aromatic or heterocyclic moiety. This extension of the conjugated system is a common strategy to tune the color of the emitted light from blue to red. mdpi.com

Table 1: Spectroscopic Properties of Selected Benzoic Acid-Based Fluorescent Molecules

This table presents data for known fluorescent benzoic acid derivatives to illustrate the range of properties achievable with this chemical class.

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Solvent/Medium |

| 2-Aminobenzoic acid | 336 | ~410-430 | Ethanol |

| 2-Hydroxybenzoic acid | ~300 | ~400-410 | Ethanol |

| Stilbene-benzoxazole Dye (Amine derivative) | 387 | 471 | Dichloromethane |

Note: Data is compiled from foundational studies on benzoic acid derivatives and related dye systems to provide a comparative context. umich.edumdpi.com

Materials for Nonlinear Optics (NLO)

Nonlinear optics (NLO) is a field of study that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with significant NLO properties are crucial for technologies such as frequency conversion (e.g., in lasers), optical switching, and data storage.

The potential of this compound as a precursor for NLO materials stems from its molecular structure, which contains key elements for inducing a strong second- or third-order nonlinear response. A high molecular hyperpolarizability (β), which is the microscopic origin of the bulk NLO effect, typically arises in molecules that have a strong electron donor and a strong electron acceptor linked by a π-conjugated system. This "push-pull" electronic structure facilitates the intramolecular charge transfer necessary for a large NLO response.

In the case of this compound, the molecule itself possesses a moderate push-pull system:

Electron Donor: The propoxy group is an effective electron-donating substituent.

Electron Acceptor: The carboxylic acid group (-COOH) is a moderate electron-withdrawing group.

To enhance the NLO properties, the acid would typically be used as a building block in a larger molecular framework. For instance, it could be incorporated into chalcone-type structures, which are well-known for their NLO activity. kaist.ac.kr A synthetic route might involve converting the carboxylic acid to an ester or amide and then coupling it with another molecular fragment that contains a strong acceptor group, thereby extending the conjugation and amplifying the push-pull effect.

Theoretical and experimental studies on related benzoic acid derivatives have confirmed their NLO potential. For example, the compound 2-(4-hydroxyphenylazo)benzoic acid has been investigated, and its first hyperpolarizability was computed to be significant, indicating its promise for NLO applications. researchgate.net The key takeaway from such studies is the critical role of substituents in modulating the NLO response. The introduction of the propoxy group in this compound is expected to enhance the molecular hyperpolarizability compared to unsubstituted benzoic acid.

Table 2: Calculated Nonlinear Optical Properties of a Representative Benzoic Acid Derivative

This table shows calculated NLO parameters for 2-(4-hydroxyphenylazo)benzoic acid to provide an example of the properties investigated in this class of materials.

| Parameter | Value | Unit |

| Dipole Moment (μ) | 3.01 | Debye |

| Mean Polarizability (α) | 30.67 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β₀) | 9.08 x 10⁻³⁰ | esu |

Note: Data is derived from computational studies on 2-(4-hydroxyphenylazo)benzoic acid and serves as an illustrative example of NLO properties in this family of compounds. researchgate.net

The isopropyl group would also contribute to the macroscopic properties of the resulting NLO material. Its non-planar nature can help overcome the centrosymmetric packing arrangement that is often adopted by planar molecules. For a material to exhibit second-order NLO effects, it must crystallize in a non-centrosymmetric space group, and the steric influence of the isopropyl group could promote such an arrangement.

Future Research Directions and Perspectives on 4 Isopropyl 3 Propoxybenzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 4-Isopropyl-3-propoxybenzoic acid, while not extensively documented, can be envisioned through established organic chemistry reactions. However, future research should prioritize the development of novel and sustainable synthetic routes that are both efficient and environmentally benign.

Traditional methods for synthesizing substituted benzoic acids often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future synthetic strategies could focus on:

Greener Oxidation Methods: Research into the catalytic oxidation of the corresponding toluene (B28343) derivative (1-isopropyl-2-propoxy-4-methylbenzene) using green oxidants like oxygen or hydrogen peroxide would be a significant advancement. wipo.int The use of inexpensive and readily available catalysts could enhance the economic viability and sustainability of the synthesis. google.comepa.gov

Direct C-H Functionalization: Investigating the direct carboxylation of a suitable precursor, 1-isopropyl-2-propoxybenzene, would represent a highly atom-economical approach. Advances in C-H activation and carboxylation catalysis could make this a feasible and elegant synthetic strategy.

Continuous Flow Synthesis: The application of flow chemistry could offer numerous advantages for the synthesis of this compound. uc.ptnih.gov Continuous processes can lead to improved reaction control, enhanced safety, higher yields, and easier scalability compared to traditional batch methods. wipo.int A continuous flow setup could involve the sequential introduction of reagents under optimized conditions, potentially reducing reaction times and waste generation. uc.ptacs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |